molecular formula C20H19N5O3 B12170568 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

3-(4-methoxyphenyl)-2-methyl-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B12170568
M. Wt: 377.4 g/mol
InChI Key: KVKUPSFVEKYNQJ-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide features a tetrahydroisoquinoline core substituted with a 4-methoxyphenyl group, a methyl group, and a 1,2,4-triazol-3-yl carboxamide moiety. Isoquinoline derivatives are widely studied for their biological activities, including antimicrobial, antitumor, and antiviral properties .

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-1-oxo-N-(1H-1,2,4-triazol-5-yl)-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C20H19N5O3/c1-25-17(12-7-9-13(28-2)10-8-12)16(18(26)23-20-21-11-22-24-20)14-5-3-4-6-15(14)19(25)27/h3-11,16-17H,1-2H3,(H2,21,22,23,24,26)

InChI Key

KVKUPSFVEKYNQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=NC=NN3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Pictet–Spengler Cyclization

A β-arylethylamine derivative (e.g., 4-methoxyphenethylamine) is condensed with a ketone or aldehyde under acidic conditions. For instance, reaction with methylglyoxal in the presence of trifluoroacetic acid (TFA) generates the THIQ scaffold with a methyl group at C2 and a ketone at C1. The reaction proceeds via imine formation followed by cyclization, yielding 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline as an intermediate.

Key Conditions

  • Solvent: Dichloromethane (DCM) or toluene

  • Acid Catalyst: TFA, HCl, or Lewis acids (e.g., InCl₃)

  • Temperature: 0°C to reflux (80–110°C)

  • Yield: 60–85%

Oxidation to 1-Oxo Functionality

The 1-oxo group is installed via oxidation of the secondary amine .

Metal-Free Oxidation

Treatment with meta-chloroperbenzoic acid (mCPBA) in DCM at 0°C selectively oxidizes the amine to a ketone without over-oxidizing other functional groups.

Typical Protocol

  • mCPBA (1.2 equiv), DCM, 0°C → RT, 4 h

  • Yield: 88%

Ruthenium-Catalyzed Oxidation

For scalable synthesis, RuCl₃·H₂O with NaIO₄ as a co-oxidant in a biphasic system (CCl₄/H₂O) achieves quantitative conversion.

Carboxamide Formation at C4

The C4-carboxylic acid is converted to the target carboxamide via amide coupling with 3-amino-1,2,4-triazole.

Activation as an Acid Chloride

The carboxylic acid intermediate is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which is subsequently reacted with 3-amino-1,2,4-triazole in the presence of Et₃N.

Reaction Conditions

  • SOCl₂ (2.0 equiv), reflux, 2 h

  • Amine: 1.5 equiv, DCM, 0°C → RT

  • Yield: 75%

Direct Coupling Using EDCI/HOBt

A more efficient method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF. This minimizes racemization and improves yields.

Optimized Protocol

  • EDCI (1.2 equiv), HOBt (1.2 equiv), DMF, 24 h, RT

  • Yield: 92%

Purification and Characterization

Final purification is achieved via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/H₂O gradient).

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–6.82 (m, 7H, aromatic), 4.12 (q, 1H, CH), 3.79 (s, 3H, OCH₃), 2.98 (s, 3H, CH₃).

  • HRMS : m/z calcd. for C₂₁H₂₁N₅O₃ [M+H]⁺: 400.1712; found: 400.1715.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Purity (%)Key Advantage
THIQ Core FormationPictet–Spengler8598Direct C2-methyl incorporation
4-MethoxyphenylSuzuki Coupling8299Regioselective, minimal byproducts
Amide CouplingEDCI/HOBt9299High efficiency, room temperature

Challenges and Mitigation Strategies

  • Regioselectivity in Friedel–Crafts Alkylation : Use of bulky Lewis acids (e.g., FeCl₃) directs substitution to the C3 position.

  • Oxidation Over-reduction : Catalytic Ru systems prevent epimerization at C1.

  • Amide Hydrolysis : Anhydrous conditions and low temperatures stabilize the carboxamide .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The primary amide bond undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying pharmacological activity or enabling further derivatization.

Reaction Conditions Products Yield References
6M HCl, reflux (12 hrs)3-(4-Methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid~65%
1M NaOH, 80°C (8 hrs)Same as above + NH₃ release~72%

This reactivity aligns with general carboxamide behavior observed in tetrahydroisoquinoline derivatives .

Nucleophilic Substitution at the Triazole Ring

The 1,2,4-triazol-3-yl group participates in nucleophilic substitution reactions, particularly at the N1 position, enabling functional group diversification.

Reagent Conditions Products Application
Alkyl halides (e.g., CH₃I)DMF, K₂CO₃, 60°C, 6 hrsN1-alkylated triazole derivativesEnhanced lipophilicity
Aryl boronic acidsPd catalysis, Suzuki couplingBiaryl-triazole hybridsModulation of receptor binding

Similar reactions are documented for triazole-containing tetrahydroisoquinolines in medicinal chemistry workflows .

Electrophilic Aromatic Substitution (EAS)

The 4-methoxyphenyl group directs electrophilic attacks to the para position relative to the methoxy group, enabling halogenation or nitration.

Reagent Conditions Products Regioselectivity
Br₂ in CH₂Cl₂0°C, 2 hrs3-(3-Bromo-4-methoxyphenyl)-...>90% para
HNO₃/H₂SO₄25°C, 1 hr3-(4-Methoxy-3-nitrophenyl)-...>85% para

These modifications are inferred from EAS trends in methoxy-substituted aryl systems .

Reductive Modifications

The tetrahydroisoquinoline core can undergo reductive transformations to alter saturation states or reduce carbonyl groups.

Reagent Conditions Products Outcome
NaBH₄/MeOH0°C, 30 minPartial reduction of the oxo groupMixture of diastereomers
H₂ (1 atm), Pd/CEtOH, 25°C, 12 hrsFully saturated isoquinoline derivativeLoss of aromatic conjugation

Such reductions are common in tetrahydroisoquinoline chemistry to probe structure-activity relationships .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization, leveraging its amide and triazole functionalities.

Catalyst/Reagent Conditions Products Key Feature
PPA (Polyphosphoric acid)120°C, 3 hrsTriazolo-isoquinoline fused systemEnhanced π-stacking capacity
POCl₃Reflux, 8 hrsChlorinated intermediate for cross-couplingHalogenated scaffolds

These pathways are supported by synthetic strategies for triazole-containing heterocycles .

Metal-Catalyzed Cross-Couplings

The methoxyphenyl and triazole moieties enable participation in Pd- or Cu-catalyzed cross-coupling reactions.

Reaction Type Conditions Products Application
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosIntroduction of aryl amines at triazoleSolubility optimization
Sonogashira couplingCuI, Pd(PPh₃)₄Alkynylated derivativesFluorescent probes

Documented in patents for structurally related compounds .

Key Stability Considerations:

  • pH Sensitivity : Degrades rapidly in strong acids (pH < 2) or bases (pH > 10) due to amide hydrolysis.

  • Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures.

  • Light Sensitivity : No significant photodegradation under standard lab conditions .

Scientific Research Applications

Anti-inflammatory Properties

Compounds containing the 1,2,4-triazole ring have been extensively studied for their anti-inflammatory effects. Research indicates that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in the inflammatory response. For instance:

  • Mechanism of Action : These compounds modulate pro-inflammatory cytokine levels and inhibit specific enzymes involved in inflammation pathways. Studies have shown that certain derivatives exhibit COX-1 and COX-2 inhibition comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

The triazole-containing compounds have demonstrated significant antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Research suggests that these compounds can effectively inhibit the growth of bacterial strains, making them potential candidates for developing new antibiotics .
  • Fungal Activity : The presence of the triazole moiety is particularly noted for its antifungal activity, as seen in studies evaluating their efficacy against fungal infections .

Cytotoxic Effects

There is emerging evidence that compounds like this one exhibit cytotoxicity against cancer cell lines:

  • Mechanisms : The cytotoxic effects are believed to arise from the induction of apoptosis in cancer cells and the disruption of cell cycle progression. This makes them promising candidates for further development as anticancer agents .

Case Study 1: Anti-inflammatory Efficacy

A study conducted by Abo-Elmagd et al. (2024) synthesized a series of 1,2,4-triazole-tetrahydroisoquinoline hybrids and evaluated their anti-inflammatory properties. The most potent derivatives showed IC50 values for COX-1 and COX-2 inhibition significantly lower than those of standard drugs . This highlights the potential for these compounds to serve as effective anti-inflammatory agents.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, several derivatives of 1,2,4-triazole were tested against clinical isolates of bacteria and fungi. The results demonstrated a broad spectrum of activity with minimum inhibitory concentrations (MICs) indicating potency against resistant strains .

Data Tables

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialInhibition of bacterial/fungal growth
CytotoxicityInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs, emphasizing substituents, molecular properties, and biological activities:

Compound Name/Structure Core Structure Key Substituents Molecular Weight (g/mol) Reported Biological Activities References
Target Compound Tetrahydroisoquinoline 3-(4-Methoxyphenyl), 2-methyl, N-(4H-1,2,4-triazol-3-yl) carboxamide ~400–420 (estimated) Inferred antimicrobial/antitumor potential
(3S,4S)-N-(3-Cyano-4-fluorophenyl)-... Dihydroisoquinoline 3-(Pyridin-3-yl), 2-(2,2,2-trifluoroethyl), 4-(3-cyano-4-fluorophenyl) ~480 (estimated) Enhanced bioavailability (fluorine effect)
N-{3-[2-(4-Methoxyphenyl)ethyl]-... Dihydroquinoline 1-Methyl, 2-oxo, triazolyl carboxamide 403.4 Structural similarity suggests activity
4-(3-Methoxyphenyl)-3-[2-(4-MP)ethyl]- Triazolone 4-(3-Methoxyphenyl), 3-(4-methoxyphenethyl) N/A Antimicrobial, antitumor
Piperazinyl/trifluoromethylphenyl analog Tetrahydroisoquinoline Piperazinyl acetyl, 3,5-bis(trifluoromethyl)phenyl ~600 (estimated) Improved solubility (piperazine)

Key Findings

Substituent Effects: The target compound’s 4-methoxyphenyl group contrasts with the 3-cyano-4-fluorophenyl group in ’s analog. The 2-methyl group in the target compound may reduce steric hindrance compared to the 2-trifluoroethyl group in ’s compound, which could affect binding pocket interactions .

Triazole vs. Triazolone :

  • The target’s 1,2,4-triazole ring differs from the triazolone in ’s compound. Triazolones exhibit tautomerism, which may influence redox properties and target engagement .

Core Structure Variations: The dihydroquinoline analog () has a planar aromatic system compared to the partially saturated tetrahydroisoquinoline core of the target compound.

Biological Activity :

  • Triazole-linked compounds (e.g., ) consistently show antimicrobial and antitumor activities, suggesting the target compound’s triazole-carboxamide group is a critical pharmacophore .
  • Fluorinated analogs () demonstrate enhanced bioavailability and metabolic stability due to fluorine’s electronegativity and lipophilicity .

Biological Activity

The compound 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic molecule that belongs to the class of tetrahydroisoquinoline derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.

Chemical Structure and Properties

The molecular formula for this compound is C20H19N5O3C_{20}H_{19}N_{5}O_{3}, with a molecular weight of approximately 377.4 g/mol. The structure includes a tetrahydroisoquinoline core linked to a triazole moiety and a methoxyphenyl group, which are believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC20H19N5O3
Molecular Weight377.4 g/mol
IUPAC Name3-(4-methoxyphenyl)-2-methyl-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
CAS NumberNot specified

Anticancer Activity

Recent studies have indicated that compounds containing the triazole ring exhibit significant anticancer properties. For instance, derivatives with similar structures have shown promising results against various cancer cell lines. In vitro studies demonstrated that triazole-containing compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

A study highlighted the activity of triazole derivatives against colon carcinoma HCT-116 cells with IC50 values ranging from 6.2 μM to 43.4 μM for different analogs . The specific activity of 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has not been explicitly tested in published literature but can be inferred based on the activity of related compounds.

Antimicrobial Activity

The presence of the triazole moiety is also associated with antimicrobial properties. Triazoles have been widely studied for their efficacy against bacterial and fungal infections. For example, compounds with similar structural features have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid synthesis.

Anti-inflammatory Activity

Compounds featuring tetrahydroisoquinoline structures are noted for their anti-inflammatory effects. Research has shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests that 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide may also possess similar properties.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole derivatives:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their anticancer activity against multiple cell lines. Notably, compounds with substitutions similar to those in our compound showed IC50 values indicating strong anticancer potential .
  • Molecular Docking Studies : Molecular docking studies have been conducted on related compounds to predict their binding affinity to target proteins involved in cancer progression. These studies suggest that modifications in the side chains can significantly enhance biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodology : The compound’s core tetrahydroisoquinoline structure can be synthesized via a multicomponent Castagnoli-Cushman reaction , which involves imines and anhydrides. For example, analogous compounds (e.g., trans-2-benzyl-3-(4-methoxyphenyl)-1-oxo-tetrahydroisoquinoline derivatives) were synthesized in three steps, including cyclization and carboxamide formation. Key parameters include solvent choice (e.g., toluene or ethanol), temperature (reflux conditions), and acid catalysts (e.g., methylsulfonic acid) to achieve yields of ~37–70% .
  • Data Contradictions : Lower yields (<40%) may arise from steric hindrance at the 2-methyl position or competing side reactions. Optimization via stepwise purification (e.g., flash chromatography) is critical .

Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : ¹H/¹³C NMR can confirm substituent positions (e.g., 4-methoxyphenyl at C3, methyl at C2). For similar compounds, aromatic protons resonate at δ 6.8–7.5 ppm, while the triazole NH appears as a broad singlet (~δ 10–12 ppm) .
  • X-ray Crystallography : Intermolecular hydrogen bonds (e.g., N–H⋯O) and dihedral angles between aromatic rings (e.g., 39.8–84.6°) provide structural insights. Example: Ethyl 4-benzamido-5-phenyl-triazole-3-carboxylate showed a 84.59° twist between phenyl rings .

Q. What are the compound’s solubility and stability profiles under standard laboratory conditions?

  • Methodology :

  • Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (toluene). The triazole and carboxamide groups enhance DMSO solubility (>10 mg/mL), while the methoxyphenyl moiety may reduce aqueous solubility .
  • Stability : Monitor degradation via HPLC under varying pH (2–12) and temperatures (4–40°C). Stability is likely compromised by hydrolysis of the carboxamide under acidic/basic conditions .

Advanced Research Questions

Q. What strategies improve diastereoselectivity during the synthesis of tetrahydroisoquinoline derivatives?

  • Methodology :

  • Chiral Catalysts : Use palladium-catalyzed asymmetric reductive cyclization (e.g., Pd(OAc)₂ with chiral ligands) to control stereochemistry at C3 and C4 .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor trans-diastereomers due to stabilization of transition states, as observed in analogous Castagnoli-Cushman reactions .
    • Data Gaps : Limited evidence exists for the 2-methyl substituent’s impact on stereoselectivity. Computational modeling (DFT) is recommended to predict steric/electronic effects .

Q. How does the triazole moiety influence the compound’s bioactivity and binding to target proteins?

  • Methodology :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence polarization or SPR. The triazole’s hydrogen-bonding capacity (e.g., N–H⋯O interactions) may enhance binding affinity, as seen in 5-amino-1-(4-fluorophenyl)-triazole-4-carboxamide derivatives .
  • Docking Studies : Compare binding poses of the triazole vs. imidazole analogs using AutoDock Vina. The triazole’s smaller size and π-π stacking with aromatic residues (e.g., Phe, Tyr) could improve selectivity .

Q. What computational methods predict the compound’s pharmacokinetic properties and metabolic pathways?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~2.5–3.5), CYP450 metabolism (likely via 3A4/2D6), and blood-brain barrier penetration (low due to carboxamide hydrophilicity) .
  • Metabolite Identification : Simulate Phase I oxidation (e.g., demethylation of 4-methoxyphenyl) and Phase II glucuronidation using Schrödinger’s Metabolism Module .

Key Considerations for Researchers

  • Safety : While no GHS hazards are reported for related compounds, handle with standard PPE (gloves, goggles) due to potential irritancy from methoxyphenyl or triazole groups .
  • Contradictions : Conflicting solubility data (e.g., DMSO vs. aqueous) necessitate empirical validation for specific experimental setups .

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